

Application Notes and Protocols: Labeling Oligonucleotides with Alexa Fluor™ 594 NHS Ester

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Compound of Interest

Compound Name: AF 594 NHS ester

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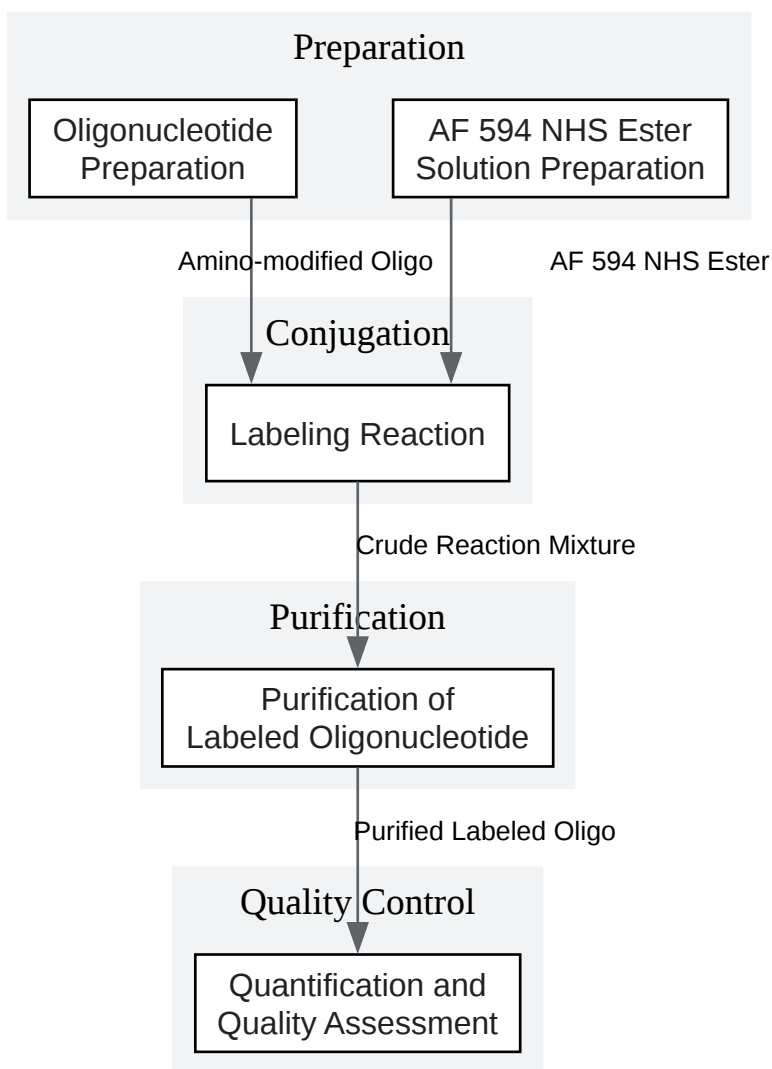
Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications such as fluorescence in situ hybridization (FISH), real-time PCR, and DNA sequencing rely on the covalent attachment of a fluorophore to a nucleic acid probe.[1][2][3] Alexa Fluor™ 594 (AF 594) is a bright and photostable dye with an excitation maximum at 590 nm and an emission maximum at 617 nm, making it well-suited for various fluorescence-based applications.[4] This document provides a detailed protocol for labeling amino-modified oligonucleotides with AF 594 N-hydroxysuccinimidyl (NHS) ester.

The labeling reaction involves the conjugation of an amine-reactive **AF 594 NHS ester** to an oligonucleotide that has been synthesized with a primary aliphatic amine group, typically at the 5' or 3' terminus.[5][6] The NHS ester reacts with the primary amine on the oligonucleotide in a pH-dependent manner to form a stable amide bond.[5][7] Subsequent purification is crucial to remove unreacted dye and unlabeled oligonucleotides, ensuring a high signal-to-noise ratio in downstream applications.[8][9]

Experimental Workflow Overview

The overall process for labeling oligonucleotides with **AF 594 NHS ester** involves several key stages: preparation of the oligonucleotide and the dye, the conjugation reaction, and purification of the final product.



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Caption: Experimental workflow for labeling oligonucleotides with **AF 594 NHS ester**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the labeling protocol.

Table 1: Reagent Concentrations and Volumes

Reagent	Stock Concentration	Volume for a 0.2 μ mol reaction	Final Concentration
Amino-modified Oligonucleotide	-	Dissolve in 500 μ L buffer	\sim 0.4 μ M
AF 594 NHS Ester	10 mg/mL in DMSO or DMF	25 μ L	5-10 molar excess
Conjugation Buffer (Sodium Bicarbonate)	1 M (10x)	50 μ L	0.1 M, pH 8.3-9.0

Table 2: Reaction and Purification Parameters

Parameter	Value	Notes
Reaction Conditions		
Temperature	Room Temperature (20-25°C)	Avoid excessive heat.
Incubation Time	1-3 hours	Reaction is often complete within 30 minutes. [10]
pH	8.3 - 9.0	Critical for efficient conjugation. [7]
Purification (Ethanol Precipitation)		
Ethanol Concentration	70%	For washing the oligonucleotide pellet. [10]
Centrifugation Speed	13,000 x g	To pellet the oligonucleotide. [10]
Centrifugation Time	20-30 minutes	
Purification (HPLC)		
Column	Reversed-phase (C-18)	For high-purity separation. [10]
Mobile Phase	Acetonitrile/Water Gradient	Typically a linear gradient of 0-75% acetonitrile. [10]

Experimental Protocols

Preparation of Reagents

a. Amino-modified Oligonucleotide:

- Dissolve the amino-modified oligonucleotide in a suitable buffer that is free of primary amines (e.g., Tris).[10] If the oligonucleotide is in a buffer containing amines, it must be desalted.
- For a 0.2 μ mole synthesis scale, dissolve the oligonucleotide in 500 μ L of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).[5]

b. **AF 594 NHS Ester** Stock Solution:

- Allow the vial of **AF 594 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mg/mL stock solution of **AF 594 NHS ester** in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] High-quality, amine-free DMF is crucial as dimethylamine can react with the NHS ester.[7]

c. Conjugation Buffer:

- Prepare a 1 M stock solution of sodium bicarbonate, pH 9.0.
- Alternatively, a 0.1 M sodium bicarbonate or sodium borate buffer with a pH between 8.3 and 8.5 can be used.[7]

Labeling Reaction

- To the dissolved amino-modified oligonucleotide (500 μ L), add the **AF 594 NHS ester** stock solution. A 5-10 fold molar excess of the dye is recommended.[5]
- Vortex the reaction mixture gently.
- Incubate the reaction at room temperature (20-25°C) for 1-3 hours.[10] Protect the reaction from light to prevent photobleaching of the dye.

Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted **AF 594 NHS ester** and any unlabeled oligonucleotides.^{[8][9]} Several methods can be employed, with the choice depending on the required purity and available equipment.

a. Ethanol Precipitation (for desalting and initial cleanup):

- To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
- Add 2.5-3 volumes of cold 100% ethanol and mix well.
- Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.^[10]
- Centrifuge at 13,000 x g for 20-30 minutes to pellet the oligonucleotide.^[10]
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet twice with cold 70% ethanol.
- Briefly dry the pellet and resuspend it in a suitable buffer (e.g., TE buffer or nuclease-free water).

b. Size-Exclusion Chromatography (e.g., Glen Gel-Pak™):

- This method is effective for removing excess salts and unconjugated dye.^{[5][11]} Follow the manufacturer's protocol for the specific desalting column used.

c. High-Performance Liquid Chromatography (HPLC):

- For the highest purity, reversed-phase HPLC is recommended.^{[9][10]}
- Use a C-18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate) to separate the labeled oligonucleotide from the unlabeled species and free dye.^[10]

d. Phase Extraction with n-Butanol:

- This is a rapid method to remove hydrophobic unreacted dye.^[12]

- Add an equal volume of water-saturated n-butanol to the reaction mixture.
- Vortex vigorously and centrifuge briefly to separate the phases.
- The unreacted dye will partition into the organic (top) phase, while the labeled oligonucleotide remains in the aqueous (bottom) phase.[\[12\]](#) Repeat the extraction as necessary.

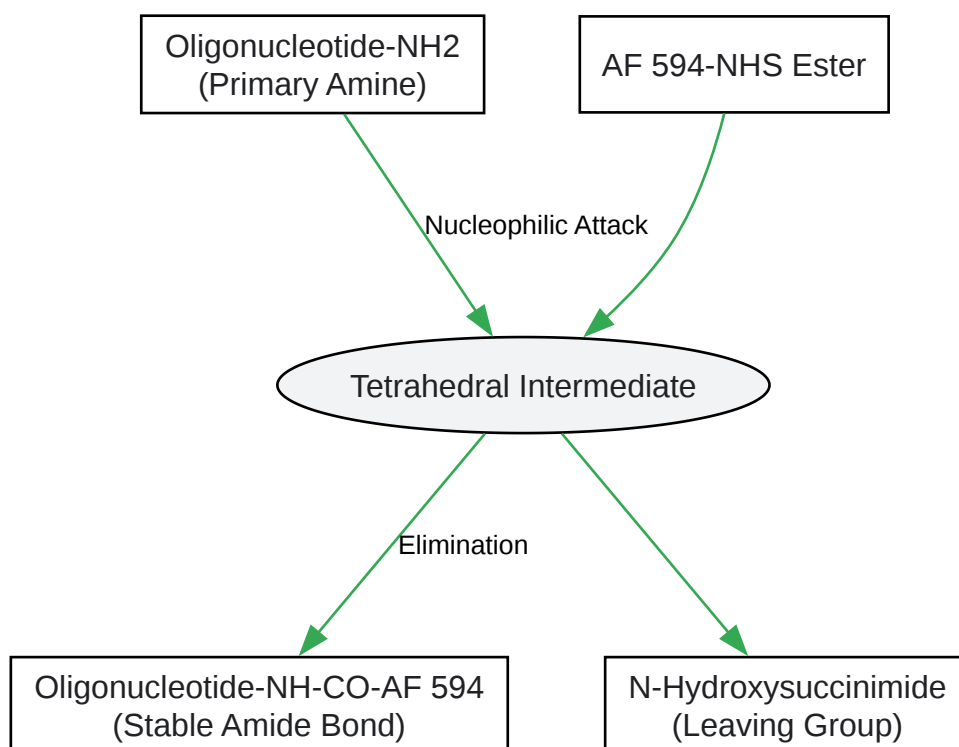
Quantification and Quality Control

After purification, determine the concentration of the labeled oligonucleotide and the degree of labeling. This can be done using a spectrophotometer, such as a NanoDrop.

- Measure the absorbance of the solution at 260 nm (for the oligonucleotide) and 590 nm (for AF 594).
- Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.
- The degree of labeling can be determined by the ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide.

Signaling Pathway and Logical Relationship Diagram

The chemical reaction between the amino-modified oligonucleotide and the **AF 594 NHS ester** is a nucleophilic acyl substitution.



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Caption: Reaction mechanism for labeling an amino-modified oligonucleotide with an NHS ester.

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